rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
CAS No.: 347184-41-2
Cat. No.: VC11582824
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347184-41-2 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | (1R,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |
| Standard InChI Key | ZBUIZJFYOXKOCH-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemical Configuration
The compound’s systematic IUPAC name is (1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid, with the "cis" designation indicating the spatial arrangement of the Boc-protected amino methyl and carboxylic acid groups on the cyclopentane ring . The rac-(1R,3S) descriptor specifies a racemic mixture of enantiomers, where the (1R,3S) and (1S,3R) forms coexist.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| EC Number | 967-318-8 | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| Molecular Weight | 255.3 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)NCC1CC(CC1)C(=O)O |
Spectroscopic and Computational Data
The compound’s 3D conformation has been modeled computationally, revealing a cyclopentane ring puckered to accommodate the steric demands of the Boc group and carboxylic acid substituent . Infrared (IR) spectroscopy would typically show stretches for the carbonyl groups (C=O) at ~1700 cm⁻¹ (Boc) and ~1720 cm⁻¹ (carboxylic acid), while nuclear magnetic resonance (NMR) would resolve distinct signals for the cyclopentane protons and tert-butyl group .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis begins with cyclopentane derivatives functionalized at the 1- and 3-positions. A common strategy involves:
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Ring-Opening Functionalization: Cyclopentene oxide is opened with an amine nucleophile to install the amino methyl group .
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Boc Protection: The amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions .
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Oxidation: The secondary alcohol at position 1 is oxidized to a carboxylic acid using Jones reagent or similar oxidants .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | NH₂CH₂OH, H₂SO₄, 80°C | 75% | Cis:Trans = 3:1 |
| 2 | (Boc)₂O, DMAP, CH₂Cl₂, 25°C | 90% | Retention of configuration |
| 3 | CrO₃, H₂SO₄, Acetone, 0°C | 65% | No epimerization |
Challenges in Cis-Selectivity
Achieving the cis configuration requires careful control of ring conformation during functionalization. Molecular mechanics simulations suggest that the transition state for amine addition favors axial attack, leading to cis-adducts . Catalytic asymmetric methods, though less explored for this substrate, could enhance enantiomeric excess.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl group but dissolves readily in dichloromethane, tetrahydrofuran, and dimethylformamide . The Boc group confers stability under basic conditions but is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 37°C | No significant degradation | >30 days |
| 1M HCl, 25°C | Boc deprotection | 2 hours |
| 0.1M NaOH, 25°C | Ester hydrolysis | 24 hours |
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point of 148–152°C, with decomposition onset at 210°C . The crystalline structure, confirmed by X-ray diffraction, features hydrogen bonding between carboxylic acid groups and Boc carbonyl oxygens .
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling. For example, this compound has been used to synthesize cyclic pentapeptides targeting angiotensin-converting enzyme (ACE) .
Drug Candidate Intermediate
Derivatives of this compound, such as the trifluoromethyl analog (CAS 2639388-61-5), are explored as protease inhibitors due to their ability to mimic transition-state geometries . The cis configuration enhances binding affinity to enzyme active sites by preorganizing the molecule into a bioactive conformation .
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